molecular formula C12H16O4 B8338746 Ethyl 3-(5-hydroxy-2-methoxyphenyl)propanoate

Ethyl 3-(5-hydroxy-2-methoxyphenyl)propanoate

Cat. No. B8338746
M. Wt: 224.25 g/mol
InChI Key: OTNWBZFFHKECDS-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a solution of sodium methoxide (227 mg) in methanol (10 ml) was added ethyl 3-(2-methoxy-5-(methoxycarbonyloxy)phenyl)propanoate (1.00 g), and the mixture was stirred for 1 hr. The reaction mixture was concentrated, and the residue was extracted with ethyl acetate. The extract was washed with saturated brine, and the organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (730 mg) as a yellow oil. This compound was used for the next step without further purification.
Quantity
227 mg
Type
reactant
Reaction Step One
Name
ethyl 3-(2-methoxy-5-(methoxycarbonyloxy)phenyl)propanoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C(OC)=O)=[CH:8][C:7]=1[CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20]>CO>[OH:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH3:4])=[C:7]([CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
227 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
ethyl 3-(2-methoxy-5-(methoxycarbonyloxy)phenyl)propanoate
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC(=O)OC)CCC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=CC(=C(C1)CCC(=O)OCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.